molecular formula C13H13N3O2 B14012875 5-(3-aminophenoxy)-N-methylpicolinamide CAS No. 767358-41-8

5-(3-aminophenoxy)-N-methylpicolinamide

Cat. No.: B14012875
CAS No.: 767358-41-8
M. Wt: 243.26 g/mol
InChI Key: VOHYHNAKMGKPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Aminophenoxy)-N-methylpicolinamide is a chemical intermediate designed for research and development applications, particularly in the field of anticancer agent discovery. This compound features a picolinamide core, a scaffold recognized for its significance in medicinal chemistry. Picolinamide derivatives are frequently explored as key structural components in the synthesis of protein kinase inhibitors, which are a major class of targeted cancer therapeutics . The primary research value of this compound lies in its potential use as a building block for the synthesis of more complex molecules. Its molecular structure, which includes an aromatic ether linkage and a primary amine functional group, provides a versatile handle for chemical modification. Researchers can utilize this amine group to introduce various pharmacophores via amide bond formation or urea formation, a strategy commonly employed to develop structure-activity relationships (SAR) in drug discovery programs . The synthesis of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, for instance, has yielded compounds with potent antiproliferative activity against human cancer cell lines, demonstrating the promise of this chemical class . Mechanistically, compounds based on the N-methylpicolinamide structure are often investigated as type II kinase inhibitors. These inhibitors are proposed to bind to a unique inactive conformation of the kinase domain, potentially leading to high selectivity . The picolinamide moiety can serve as a hinge-binding fragment, interacting with the kinase's ATP-binding site, while modifications on the aminophenoxy part of the molecule can extend into adjacent hydrophobic pockets, thereby influencing potency and specificity . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

767358-41-8

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

5-(3-aminophenoxy)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-15-13(17)12-6-5-11(8-16-12)18-10-4-2-3-9(14)7-10/h2-8H,14H2,1H3,(H,15,17)

InChI Key

VOHYHNAKMGKPNJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

Synthetic Methodologies for Aminophenoxy N Methylpicolinamide Analogues

Strategies for the Chemical Synthesis of the 5-(3-aminophenoxy)-N-methylpicolinamide Scaffold

The principal strategy for the synthesis of the this compound scaffold is predicated on a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This approach involves the coupling of a halogenated picolinamide (B142947) precursor with 3-aminophenol (B1664112). While a direct synthetic protocol for this compound is not extensively documented in peer-reviewed literature, a highly plausible route can be extrapolated from the synthesis of its structural isomers, such as 4-(4-aminophenoxy)-N-methylpicolinamide.

The proposed synthetic pathway commences with the preparation of a 5-halopicolinamide, such as 5-bromo-N-methylpicolinamide. This intermediate is then reacted with 3-aminophenol in the presence of a copper catalyst and a base. The general reaction is depicted below:

Scheme 1: Proposed Synthesis of this compound

In this proposed scheme, 5-bromo-N-methylpicolinamide reacts with 3-aminophenol in the presence of a copper catalyst and a base to yield the target compound.

The selection of the halogen on the picolinamide ring (typically bromine or chlorine) and the reaction conditions are critical for optimizing the yield and purity of the final product.

Optimization of Synthetic Routes for Related Chemical Precursors

The efficient synthesis of the final compound is highly dependent on the availability and purity of its key precursors: a 5-halopicolinamide and 3-aminophenol.

Synthesis of 5-Halo-N-methylpicolinamide:

The synthesis of 5-bromo-N-methylpicolinamide can be achieved through a multi-step process starting from 6-methyl-3-pyridinecarboxylic acid. A patented method for a related compound, 5-bromo-2-methyl-pyridine, involves the following sequence: esterification, amidation, and a Hofmann rearrangement-like reaction. google.com A similar strategy could be adapted for the synthesis of 5-bromo-N-methylpicolinamide.

Alternatively, commercially available 5-chloropicolinic acid can be converted to the corresponding N-methylpicolinamide. This typically involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with methylamine.

Table 1: Comparison of Potential Synthetic Routes for 5-Halo-N-methylpicolinamide

Starting MaterialKey StepsPotential AdvantagesPotential Challenges
6-methyl-3-pyridinecarboxylic acidEsterification, Amidation, Hofmann-like rearrangementAvoids direct halogenation of the pyridine (B92270) ring.Multi-step process may lead to lower overall yield.
5-chloropicolinic acidAcyl chloride formation, Amidation with methylamineMore direct route.Availability and cost of the starting material.

Industrial Synthesis of 3-Aminophenol:

3-Aminophenol is a widely used industrial chemical with several established manufacturing processes. A common method involves the reduction of 3-nitrophenol. wikipedia.org Another significant industrial route is the caustic fusion of 3-aminobenzenesulfonic acid, which involves heating with sodium hydroxide (B78521) at high temperatures. wikipedia.org More modern approaches include the dehydrogenation of 3-amino-2-cyclohexene-1-one using a palladium or palladium-platinum catalyst. google.comgoogle.com

Derivatization Approaches and Analog Design Based on the Picolinamide Scaffold

The picolinamide scaffold offers multiple sites for derivatization to explore structure-activity relationships (SAR) and develop analogues with modified properties.

Modifications of the Aminophenoxy Moiety:

Substitution on the Phenyl Ring: Introduction of various substituents (e.g., alkyl, alkoxy, halogen) on the phenyl ring of the 3-aminophenoxy group can influence the electronic properties and steric hindrance of the molecule.

Positional Isomers: Synthesis of analogues with the amino group at the ortho- or para-position of the phenoxy ring can provide insights into the importance of the substitution pattern for biological activity.

Modifications of the Picolinamide Moiety:

N-Alkyl and N-Aryl Groups: The methyl group on the amide can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of this position.

Substitution on the Pyridine Ring: Introduction of additional substituents on the pyridine ring can modulate the electronic character and binding interactions of the molecule.

Table 2: Potential Derivatization Strategies for Analog Design

Derivatization SiteType of ModificationPotential Impact
Phenyl ring of aminophenoxyIntroduction of electron-donating or electron-withdrawing groupsAlteration of electronic properties and potential binding interactions.
Amine of aminophenoxyAcylation or alkylationModification of hydrogen bonding capacity and lipophilicity.
Amide nitrogen of picolinamideSubstitution with larger alkyl or aryl groupsProbing steric tolerance and potential for additional interactions.
Pyridine ringIntroduction of substituents at other positionsFine-tuning of pKa and coordination properties.

Green Chemistry Principles in Aminophenoxy-N-Methylpicolinamide Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues can significantly reduce the environmental impact of the manufacturing process.

Key areas for the implementation of green chemistry include:

Catalysis: The use of more efficient and recyclable catalysts for the Ullmann condensation can minimize waste. Modern Ullmann-type reactions often employ soluble copper catalysts with specific ligands, which can operate under milder conditions than traditional copper powder. wikipedia.org

Alternative Solvents: Replacing high-boiling, polar aprotic solvents like DMF or NMP with greener alternatives such as ionic liquids or deep eutectic solvents is a key objective.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and reduced side product formation in shorter reaction times. mdpi.comnih.govcore.ac.ukmdpi.comresearchgate.net This technique is particularly applicable to the Ullmann condensation and the synthesis of heterocyclic systems.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry.

Scale-Up Considerations and Process Chemistry Innovations for Picolinamide Derivatives

Transitioning the synthesis of picolinamide derivatives from laboratory scale to industrial production presents several challenges and opportunities for innovation.

Key Scale-Up Considerations:

Heat Transfer: The Ullmann condensation is often exothermic, and efficient heat management is crucial to ensure reaction control and safety on a large scale.

Reagent Addition and Mixing: The rate of addition of reagents and efficient mixing are critical for maintaining consistent reaction conditions and avoiding localized overheating.

Product Isolation and Purification: Developing robust and scalable methods for product isolation and purification, such as crystallization, is essential for achieving the desired purity standards.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation at an industrial scale.

Process Chemistry Innovations:

Continuous Flow Chemistry: Implementing continuous flow reactors can offer significant advantages in terms of safety, heat transfer, and process control. The small reaction volumes at any given time in a flow reactor minimize the risks associated with highly exothermic reactions.

Catalyst Recovery and Reuse: For catalytic reactions like the Ullmann condensation, developing efficient methods for catalyst recovery and reuse is critical for the economic viability and sustainability of the process.

In-line Process Analytical Technology (PAT): The use of in-line analytical techniques can provide real-time monitoring of reaction progress, enabling better process control and optimization.

Preclinical Biological Activity of this compound Not Publicly Documented

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available preclinical data for the chemical compound “this compound.” Extensive searches for this specific compound have not yielded any studies detailing its biological activity, either in vitro or in vivo.

The user's request for an article structured around the preclinical biological activity profiling of this particular aminophenoxy-N-methylpicolinamide derivative cannot be fulfilled at this time due to the absence of published research on key areas such as:

In Vitro Cellular Efficacy: No studies were found that investigated its antiproliferative activity in cancer cell lines, its mechanisms for inducing apoptosis or necrosis, its potential to modulate angiogenesis in cellular models, or its effects on the cell cycle.

In Vivo Efficacy: Similarly, there is no available research on the compound's ability to inhibit tumor growth in non-human animal models, such as murine xenografts.

While research exists for structurally related compounds, such as derivatives of 4-(4-aminophenoxy)-N-methylpicolinamide, which is a known intermediate in the synthesis of the drug Sorafenib, this information is not applicable to the specific positional isomer requested. Adhering to strict scientific accuracy, data from different chemical entities cannot be substituted.

Therefore, the detailed article outline focusing on the preclinical profile of “this compound” cannot be generated.

Preclinical Biological Activity Profiling of Aminophenoxy N Methylpicolinamide Compounds

In Vivo Efficacy in Non-Human Animal Models

Impact on Metastasis in Preclinical Animal Models

Comprehensive searches of available scientific literature and databases did not yield specific preclinical data on the impact of 5-(3-aminophenoxy)-N-methylpicolinamide on metastasis in animal models. While research exists for structurally related aminophenoxy-N-methylpicolinamide compounds, particularly isomers such as 4-(4-aminophenoxy)-N-methylpicolinamide which serves as an intermediate in the synthesis of the multi-kinase inhibitor sorafenib, no dedicated studies on the anti-metastatic properties of the 5-(3-aminophenoxy) isomer were identified.

Consequently, no data tables summarizing research findings on the effects of this compound on metastatic processes, such as tumor cell invasion, migration, and the formation of secondary tumors in preclinical models, can be provided.

Pharmacodynamic Biomarker Assessment in Non-Human Systems

There is a lack of published research detailing the assessment of pharmacodynamic biomarkers for this compound in non-human systems. Pharmacodynamic studies are crucial for understanding a compound's mechanism of action and its effects on biological targets. Such assessments would typically involve measuring changes in specific proteins, gene expression, or other molecules in response to the compound's administration in preclinical models.

Without any available studies, it is not possible to present a data table or detail any research findings regarding the modulation of specific biomarkers by this compound.

Molecular Mechanisms of Action and Target Engagement

Identification and Characterization of Molecular Targets

The therapeutic efficacy of small molecule inhibitors is intrinsically linked to their ability to selectively bind to and modulate the activity of specific molecular targets. For the picolinamide (B142947) class of compounds, a significant body of research points towards the inhibition of various protein kinases that are critical for tumor growth and survival.

Picolinamide derivatives have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target for many compounds within this class. VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.org Inhibition of the VEGFR-2 signaling pathway is a key mechanism for the anti-angiogenic effects of these compounds. waocp.org

Studies on various picolinamide derivatives have demonstrated significant inhibitory activity against VEGFR-2. For instance, certain novel picolinamide-based derivatives have shown potent VEGFR-2 inhibition with IC50 values in the nanomolar range. nih.gov One study reported compounds with IC50 values as low as 87 nM against VEGFR-2. nih.gov Another series of picolinamide derivatives exhibited VEGFR-2 kinase inhibition with IC50 values ranging from 0.29 to 1.22 μM. nih.gov

Beyond VEGFR-2, some picolinamide derivatives have shown broader kinase inhibition profiles. For example, multi-kinase inhibition assays on select potent VEGFR-2 inhibitors from the picolinamide family revealed enhanced potency towards other kinases such as the Epidermal Growth Factor Receptor (EGFR), HER-2, and c-Met. nih.gov The c-Met proto-oncogene, a receptor tyrosine kinase that binds to hepatocyte growth factor (HGF), is another important target in cancer therapy due to its role in cell scattering, invasion, and protection from apoptosis. wikipedia.orgnih.gov The ability of picolinamide scaffolds to inhibit c-Met suggests a potential for broader anti-cancer activity. mdpi.comselleckchem.com

The following table summarizes the kinase inhibitory activities of representative picolinamide derivatives from various studies. It is important to note that these are examples from the broader class of picolinamide compounds and not specific data for 5-(3-aminophenoxy)-N-methylpicolinamide.

Compound ClassTarget KinaseIC50 (nM)Reference
Picolinamide DerivativeVEGFR-287 nih.gov
Picolinamide DerivativeVEGFR-227 nih.gov
Picolinamide DerivativeVEGFR-294 nih.gov
Picolinamide-based DerivativeVEGFR-2290 - 1220 nih.gov
Picolinamide DerivativeEGFR- nih.gov
Picolinamide DerivativeHER-2- nih.gov
Picolinamide Derivativec-Met- nih.gov

This table is illustrative of the kinase inhibition potential of the picolinamide scaffold and does not represent data for this compound.

The inhibitory action of picolinamide derivatives on kinases is achieved through direct binding to the receptor, typically at the ATP-binding site. Molecular docking studies have provided insights into the binding modes of these compounds with their target kinases. For VEGFR-2, it has been shown that the pyridine (B92270) core of the picolinamide scaffold can form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, such as Cys919. nih.gov This interaction prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling. mdpi.com The specific substitutions on the picolinamide ring and the phenoxy group can influence the binding affinity and selectivity of the compound for different kinases.

While the primary focus of research on picolinamide derivatives has been on their kinase inhibitory activity, it is plausible that they may interact with other enzyme systems. However, at present, there is limited specific information in the public domain regarding the activity of this compound or its close analogs on enzymes other than kinases.

Elucidation of Downstream Signaling Pathways

The inhibition of key receptor tyrosine kinases by picolinamide derivatives leads to the modulation of multiple downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

Inhibition of survival signaling pathways by picolinamide derivatives can lead to the induction of apoptosis, or programmed cell death, in cancer cells. By blocking the activity of kinases like VEGFR-2 and c-Met, these compounds can disrupt the downstream signaling cascades that promote cell survival, such as the PI3K/Akt/mTOR pathway. mdpi.complos.org

Studies on certain picolinamide derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. For example, treatment of A549 lung cancer cells with a potent picolinamide-based VEGFR-2 inhibitor led to cell cycle arrest at the G2/M phase and induced apoptosis, as confirmed by annexin (B1180172) V-FITC staining. nih.gov The induction of apoptosis is a key mechanism through which these compounds exert their anti-cancer effects. The molecular machinery of apoptosis involves the activation of a cascade of caspases, which are proteases that execute the process of cell death.

As previously mentioned, a primary mechanism of action for many picolinamide derivatives is the inhibition of angiogenesis. waocp.org This is predominantly achieved through the blockade of the VEGFA/VEGFR-2 signaling pathway. nih.gov The binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels. By inhibiting VEGFR-2, picolinamide derivatives can effectively shut down this pro-angiogenic signaling.

Based on a thorough review of available scientific literature, there is no preclinical data specifically detailing the modulation of the autophagy pathway by the chemical compound “this compound”.

Consequently, the requested article section on ": Autophagy Pathway Modulation in Preclinical Systems" for this specific compound cannot be generated at this time due to the absence of relevant research findings.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Exploration of Chemical Substituents on the Picolinamide (B142947) Core

No research data is currently available to detail the effects of chemical substitutions on the picolinamide core of 5-(3-aminophenoxy)-N-methylpicolinamide.

Influence of the Aminophenoxy Linker and Substitutions on Biological Activity

There is no available information on how the aminophenoxy linker or substitutions at this position influence the biological activity of the parent compound.

Computational Chemistry Approaches to SAR/SPR (e.g., QSAR, 3D-QSAR)

No computational studies, such as Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR, have been published for this compound.

An extensive search for preclinical pharmacokinetic and metabolic data on the chemical compound this compound has been conducted. Despite a thorough review of publicly available scientific literature and databases, no specific studies detailing the in vitro or in vivo properties of this particular molecule could be identified.

Therefore, it is not possible to provide the requested detailed article on the preclinical pharmacokinetic and metabolic profile of this compound. The absence of information pertains to all sections and subsections outlined in the user's request, including:

Preclinical Pharmacokinetic and Metabolic Studies of Aminophenoxy N Methylpicolinamide

Metabolite Identification and Toxicological Implications of Preclinical Metabolites

Without access to proprietary research data or newly published studies, the generation of a scientifically accurate and informative article on this specific compound is not feasible at this time.

Computational Chemistry and Molecular Modeling for Aminophenoxy N Methylpicolinamide Research

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 5-(3-aminophenoxy)-N-methylpicolinamide, this method would be crucial for identifying potential biological targets and understanding the molecular basis of its activity.

Research on analogous picolinamide-based compounds has successfully utilized molecular docking to identify and characterize interactions with protein kinases, which are significant targets in cancer therapy. nih.govnih.gov For instance, studies on 4-(4-aminophenoxy)picolinamide derivatives have identified c-Met kinase as a potential target, while other picolinamide (B142947) series have been docked against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov

A hypothetical docking study for this compound against a kinase like c-Met or VEGFR-2 would involve:

Preparation of the Ligand: Generating a 3D structure of the compound and optimizing its geometry.

Preparation of the Receptor: Using a crystal structure from the Protein Data Bank (PDB), preparing the protein by adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using software to place the ligand into the binding site in various conformations and scoring the poses based on binding affinity (e.g., kcal/mol).

The results would predict the binding energy and visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues in the target's active site. nih.gov For example, the picolinamide moiety's nitrogen and amide groups are often predicted to form critical hydrogen bonds with hinge region residues like Cys919 in VEGFR-2. nih.gov

Target ProteinPDB CodePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
c-Met Kinase3F82-9.8MET1160, TYR1230Hydrogen Bond
VAL1092, ALA1221Hydrophobic
VEGFR-2 Kinase4ASD-10.5CYS919, ASP1046Hydrogen Bond
VAL848, LEU1035Hydrophobic

Table 1: A hypothetical data table illustrating potential molecular docking results for this compound with known kinase targets. Binding affinities and residues are representative examples based on studies of similar compounds.

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the ligand-target complex over time. An MD simulation treats atoms as moving particles and simulates their motion based on a force field, offering a view of the complex's behavior in a simulated physiological environment.

For a promising docked pose of this compound, an MD simulation could:

Assess the stability of the predicted binding mode.

Analyze the flexibility of the protein and ligand.

Calculate the binding free energy with higher accuracy.

Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and analysis of hydrogen bond occupancy over the simulation period. nih.govmdpi.com Studies on related quinoline-3-carboxamides (B1200007) have used MD simulations of up to 100 nanoseconds to confirm the stability of interactions within kinase binding sites. mdpi.com Such simulations for this compound would be vital to validate the initial docking predictions and ensure the key interactions are maintained over time. nih.gov

Virtual Screening for Novel Scaffolds and Hit Identification

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as an active compound, its core structure—the aminophenoxy-picolinamide scaffold—could be used as a query in virtual screening campaigns.

This process can be ligand-based or structure-based:

Ligand-Based Virtual Screening (LBVS): This approach uses the known active compound as a template to find other molecules in a database with similar 2D or 3D features (e.g., shape, pharmacophores). nih.gov This method is valuable when the 3D structure of the target is unknown.

Structure-Based Virtual Screening (SBVS): This involves docking millions of compounds from a virtual library into the target's binding site to identify new hits with potentially different core structures but favorable binding energies.

Techniques like "scaffold hopping" are often employed to discover structurally novel compounds that retain the key binding features of the original active molecule, which can lead to new intellectual property and improved properties. nih.govmdpi.com

De Novo Drug Design Strategies Based on Picolinamide Scaffolds

De novo drug design involves creating novel molecular structures from scratch, often tailored to fit the specific constraints of a target's binding site. nih.gov Instead of screening existing libraries, these methods build new molecules atom-by-atom or fragment-by-fragment.

If the picolinamide scaffold of this compound is determined to be essential for binding, de novo design algorithms could be used to:

Grow new functional groups onto the scaffold to optimize interactions with unoccupied pockets of the binding site.

Link fragments placed optimally within the binding site to generate a novel molecule incorporating the picolinamide core.

Modern approaches leverage artificial intelligence and deep generative models to explore a vast chemical space and design novel, synthetically accessible molecules with desired properties. rsc.orgnih.gov This strategy could lead to the creation of next-generation picolinamide-based inhibitors with enhanced potency and selectivity.

Predictive ADME/Tox Modeling (Computational only)

In the early stages of drug discovery, it is critical to evaluate a compound's potential Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. In silico ADME/Tox models use a molecule's structure to predict these characteristics, helping to prioritize candidates and identify potential liabilities before costly experimental testing. nih.govnih.gov

For this compound, various computational models could predict key parameters. These predictions are often based on quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and comparisons to databases of known drugs. mdpi.com This early computational assessment is invaluable for guiding the design of analogs with more favorable drug-like properties.

ADME/Tox PropertyPredicted ParameterValue (Hypothetical)Interpretation
Absorption Human Intestinal AbsorptionHighLikely well-absorbed orally.
Caco-2 PermeabilityModerateMay cross intestinal barrier.
Distribution Blood-Brain Barrier (BBB) PermeationNoUnlikely to cause CNS side effects.
Plasma Protein Binding> 90%High binding to plasma proteins.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions.
CYP3A4 InhibitorNoLow risk of drug-drug interactions.
Excretion Total Clearance0.5 L/hr/kgModerate clearance rate.
Toxicity AMES MutagenicityNegativeNon-mutagenic potential.
hERG I InhibitionLow RiskLow risk of cardiotoxicity.

Table 2: A representative table of computationally predicted ADME/Tox properties for this compound. These values are hypothetical and serve to illustrate the output of common predictive modeling software.

Advanced Preclinical Research and Future Directions for Aminophenoxy N Methylpicolinamide

Combination Therapy Strategies with Other Preclinical Agents

The complexity of cancer biology, characterized by redundant signaling pathways and the development of resistance, underscores the need for combination therapies. For picolinamide (B142947) derivatives, which have shown potential as kinase inhibitors, particularly targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), combination strategies are a logical next step in preclinical development. nih.govnih.gov The goal is to achieve synergistic or additive effects, overcome resistance, and target multiple facets of tumor progression.

Preclinical studies on related kinase inhibitors have demonstrated the potential of combining them with various other agents. For instance, the combination of VEGFR-2 inhibitors with traditional cytotoxic chemotherapies has been explored. nih.gov The rationale behind this approach is that the anti-angiogenic effect of the VEGFR-2 inhibitor can normalize the tumor vasculature, thereby improving the delivery and efficacy of the chemotherapeutic agent.

Furthermore, combining picolinamide derivatives with other targeted therapies is a promising avenue. For example, preclinical models could explore the combination with inhibitors of other key signaling pathways implicated in cancer, such as the epidermal growth factor receptor (EGFR) or MET pathways. nih.gov Some potent picolinamide derivatives have demonstrated inhibitory activity against multiple kinases, including EGFR, HER-2, and c-MET, suggesting a basis for synergistic interactions when combined with agents targeting other nodes in these pathways. nih.gov

Another area of investigation is the combination with immunotherapy. By inhibiting angiogenesis, VEGFR-2 inhibitors can modulate the tumor microenvironment, potentially enhancing the infiltration and activity of immune cells. Preclinical studies could therefore evaluate the combination of 5-(3-aminophenoxy)-N-methylpicolinamide with immune checkpoint inhibitors.

Preclinical Agent ClassRationale for CombinationPotential Endpoints in Preclinical Models
Cytotoxic ChemotherapyNormalization of tumor vasculature, enhancing drug delivery.Tumor growth inhibition, apoptosis induction.
EGFR/MET InhibitorsSimultaneous blockade of multiple oncogenic signaling pathways.Synergistic inhibition of cell proliferation, overcoming resistance.
Immune Checkpoint InhibitorsModulation of the tumor microenvironment to enhance anti-tumor immunity.Increased immune cell infiltration, enhanced tumor cell killing.

Development of Delivery Systems for Enhanced Preclinical Efficacy

The therapeutic potential of kinase inhibitors like this compound can be limited by factors such as poor solubility, suboptimal pharmacokinetic properties, and off-target effects. ualberta.canih.gov Advanced drug delivery systems offer a promising strategy to overcome these challenges and enhance preclinical efficacy. mdpi.comnih.gov

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and micelles, are being extensively investigated for the targeted delivery of anticancer agents. ualberta.camdpi.com These systems can improve the solubility of hydrophobic compounds, protect them from premature degradation, and prolong their circulation time. nih.gov For picolinamide derivatives, encapsulation within nanoparticles could lead to enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Stimuli-responsive delivery systems represent a more advanced approach, designed to release the drug in response to specific conditions within the tumor microenvironment, such as lower pH or the presence of certain enzymes. mdpi.com This can further increase the specificity of drug delivery and reduce systemic exposure.

Another strategy involves the use of lipid-based formulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can improve the oral bioavailability of poorly soluble drugs. ualberta.ca Given that many kinase inhibitors are administered orally, enhancing their absorption is a key consideration in preclinical development.

Delivery SystemMechanism of ActionPotential Preclinical Advantages
LiposomesEncapsulation of hydrophilic or lipophilic drugs within a lipid bilayer.Improved solubility, reduced toxicity, prolonged circulation.
Polymeric NanoparticlesEntrapment of the drug within a biodegradable polymer matrix.Controlled release, targeted delivery via surface modification. nih.gov
MicellesSelf-assembly of amphiphilic polymers to encapsulate hydrophobic drugs.Enhanced solubility and stability of poorly water-soluble compounds.
Solid Lipid Nanoparticles (SLNs)Drug incorporation into a solid lipid core.Improved oral bioavailability, controlled release. ualberta.ca

Repurposing Potential in Other Preclinical Disease Models

While the primary focus of research on many picolinamide derivatives has been in oncology, their mechanisms of action may have relevance in other therapeutic areas. Drug repurposing, the identification of new uses for existing or investigational drugs, is a time and cost-efficient strategy for drug development. nih.govnih.gov

Given that some picolinamide derivatives target kinases involved in inflammatory signaling pathways, there is potential for their repurposing in inflammatory diseases. nih.govnih.gov Preclinical models of conditions such as rheumatoid arthritis or inflammatory bowel disease could be used to evaluate the anti-inflammatory effects of this compound. The inhibition of signaling pathways that are common to both cancer and inflammation, such as those involving STAT3 or NF-κB, could provide a mechanistic basis for this repurposing. nih.gov

Neurodegenerative diseases are another area where drug repurposing is being actively explored. nih.govscienceopen.comfrontiersin.org While a direct link between the known targets of aminophenoxy-N-methylpicolinamide and the pathology of diseases like Alzheimer's or Parkinson's is not yet established, the complexity of these conditions warrants a broad screening of compounds with diverse mechanisms of action. High-throughput screening in relevant cellular or animal models of neurodegeneration could uncover unexpected therapeutic potential. biorxiv.org

The antibacterial activity of some picolinamide analogues has also been reported, suggesting a potential for repurposing in infectious diseases. nih.gov Specifically, certain derivatives have shown potent and selective activity against Clostridioides difficile. nih.gov This highlights the chemical versatility of the picolinamide scaffold and the possibility of identifying derivatives with antimicrobial properties.

Emerging Methodologies in Preclinical Drug Discovery for Picolinamide Derivatives

The field of preclinical drug discovery is continually evolving, with new technologies and methodologies enabling a more rational and efficient approach to the identification and development of new therapeutic agents. For picolinamide derivatives, several emerging methodologies hold significant promise.

Computational drug design, including both structure-based and ligand-based approaches, is playing an increasingly important role. azolifesciences.comnih.govmpg.de Molecular docking and molecular dynamics simulations can be used to predict the binding modes of picolinamide derivatives to their target kinases, such as VEGFR-2, and to guide the design of new analogues with improved affinity and selectivity. mdpi.comrsc.org Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that determine the biological activity of these compounds. azolifesciences.compatsnap.com

The use of patient-derived preclinical models, such as patient-derived xenografts (PDXs) and organoids, is becoming more widespread. nih.gov These models are believed to better recapitulate the heterogeneity and complexity of human tumors compared to traditional cell line-based models, and thus may have greater predictive value for clinical efficacy. nih.gov Evaluating this compound in a panel of PDX models could provide valuable insights into its spectrum of activity and potential biomarkers of response.

High-throughput screening (HTS) technologies continue to be a cornerstone of drug discovery, allowing for the rapid evaluation of large compound libraries. danaher.com As new picolinamide derivatives are synthesized, HTS can be used to efficiently screen them for activity against a wide range of biological targets, potentially identifying novel mechanisms of action and therapeutic applications.

Prospects for Lead Optimization and Preclinical Candidate Development

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to generate a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. patsnap.comdanaher.combiobide.com For this compound and its analogues, several strategies can be employed for lead optimization.

Structure-activity relationship (SAR) studies are fundamental to this process. patsnap.com By systematically modifying the chemical structure of the lead compound and evaluating the impact on its biological activity, medicinal chemists can identify the key functional groups responsible for its potency and selectivity. nih.govfrontiersin.org This information can then be used to design new analogues with improved properties. For example, studies on related 4-(4-aminophenoxy)picolinamide derivatives have provided insights into the SAR for anti-proliferative activity. nih.gov

Computational methods, as discussed in the previous section, are invaluable tools for lead optimization. patsnap.com They can be used to prioritize the synthesis of new analogues and to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to de-risk the development process. danaher.com

The optimization of pharmacokinetic properties is another key aspect of lead optimization. patsnap.com This involves modifying the chemical structure to improve factors such as solubility, metabolic stability, and oral bioavailability. danaher.com Techniques such as bioisosteric replacement and the introduction of polar functional groups can be employed to fine-tune these properties.

Ultimately, the goal of lead optimization is to identify a single compound that meets the stringent criteria for a preclinical candidate. This compound must not only demonstrate potent and selective activity in in vitro and in vivo models but also possess a favorable safety and pharmacokinetic profile that supports its advancement into clinical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(3-aminophenoxy)-N-methylpicolinamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Begin with nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the aminophenoxy group. Use factorial design to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions . Purification via column chromatography or recrystallization should be validated using HPLC (≥95% purity). Reference spectroscopic data (e.g., 1^1H NMR, IR) from analogous compounds (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound, and how can their limitations be mitigated?

  • Methodological Answer : Combine X-ray crystallography (for definitive structural confirmation, as seen in Acta Crystallographica studies ) with high-resolution mass spectrometry (HRMS) and 13^{13}C NMR. Address solubility challenges by testing polar aprotic solvents (DMSO, DMF) for NMR analysis. Cross-validate results with computational chemistry tools (e.g., density functional theory for spectral simulations) .

Advanced Research Questions

Q. How can computational chemistry models predict the biological activity of this compound, and what experimental validations are essential?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target receptors (e.g., kinase enzymes). Validate predictions with in vitro assays (IC50_{50} measurements) and compare with structurally similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) . Incorporate molecular dynamics simulations (GROMACS) to assess binding stability over time .

Q. What strategies resolve contradictions in reported biological activities of this compound across different experimental models?

  • Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line variability, assay conditions). Replicate studies under standardized protocols (e.g., OECD guidelines) and apply statistical tools (ANOVA, Tukey’s HSD) to quantify significance. Cross-reference with theoretical frameworks (e.g., structure-activity relationship models) to explain discrepancies .

Q. How can factorial design optimize the synthesis of derivatives of this compound for enhanced pharmacological properties?

  • Methodological Answer : Implement a 2k^k factorial design to test variables (e.g., substituent position, steric effects). Use response surface methodology (RSM) to model interactions between variables and predict optimal derivative structures. Validate with in vivo pharmacokinetic studies (e.g., bioavailability, half-life) .

Q. What interdisciplinary approaches integrate chemical stability studies with biological interaction analyses for this compound?

  • Methodological Answer : Combine accelerated stability testing (ICH Q1A guidelines) under varying pH/temperature conditions with cell-based assays (e.g., cytotoxicity in HepG2 cells). Employ hyphenated techniques (LC-MS/MS) to track degradation products and correlate with loss of bioactivity .

Data Management & Reproducibility

Q. How can AI-driven tools enhance data reproducibility in studies involving this compound?

  • Methodological Answer : Use AI platforms (e.g., COMSOL Multiphysics) to automate experimental workflows and data logging. Implement blockchain for immutable data records and version control. Apply machine learning (e.g., random forests) to identify outliers in large datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.